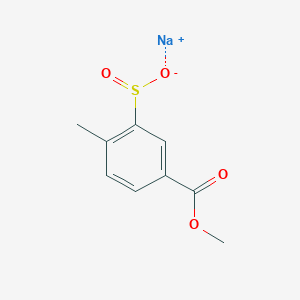
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a sulfinate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-(methoxycarbonyl)-2-methylbenzoic acid. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfinate group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.
Comparison with Similar Compounds
- Sodium 4-(methoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(ethoxycarbonyl)-2-methylbenzene-1-sulfinate
- Sodium 5-(methoxycarbonyl)-3-methylbenzene-1-sulfinate
Uniqueness: Sodium 5-(methoxycarbonyl)-2-methylbenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its similar counterparts.
Properties
Molecular Formula |
C9H9NaO4S |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
sodium;5-methoxycarbonyl-2-methylbenzenesulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c1-6-3-4-7(9(10)13-2)5-8(6)14(11)12;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
YCKJZUSBMUEFSP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



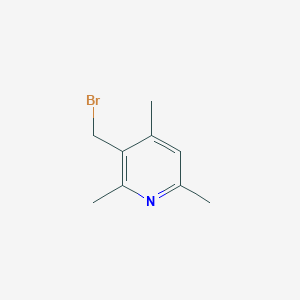
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)

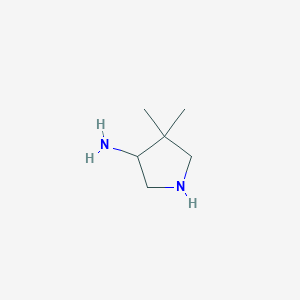
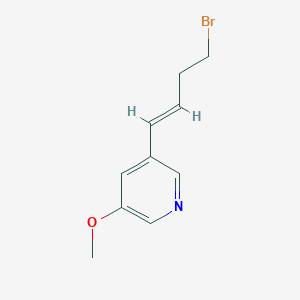
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
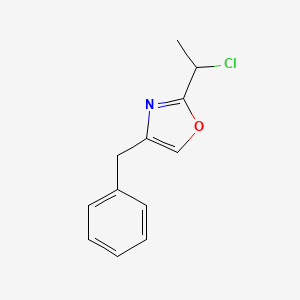

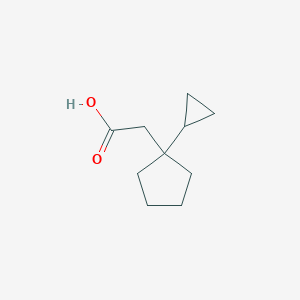
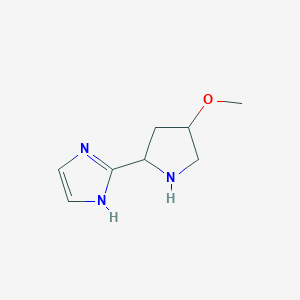
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
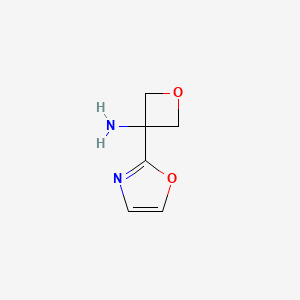
![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)
